molecular formula C9H14BrFN2O B2516203 4-bromo-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole CAS No. 1856073-62-5

4-bromo-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole

Cat. No. B2516203
CAS RN: 1856073-62-5
M. Wt: 265.126
InChI Key: VWXPSPDDIGPQIR-UHFFFAOYSA-N
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Description

4-bromo-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It may also act by inhibiting the activity of enzymes involved in the proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, making it a potential treatment for inflammatory diseases. It has also been shown to inhibit the proliferation of cancer cells, suggesting a potential role in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole in lab experiments is its high purity and yield. This makes it easier to obtain accurate and reproducible results. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-bromo-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole. One area of interest is its potential use in the treatment of inflammatory diseases, such as arthritis. Another area of interest is its potential use in cancer treatment, particularly in combination with other drugs. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 4-bromo-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole involves the reaction of 2-fluoroethyl bromide with 3-(propoxymethyl)pyrazole in the presence of a base. The resulting product is then subjected to bromination to obtain the final product. The synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

4-bromo-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the proliferation of cancer cells.

properties

IUPAC Name

4-bromo-1-(2-fluoroethyl)-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrFN2O/c1-2-5-14-7-9-8(10)6-13(12-9)4-3-11/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXPSPDDIGPQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1Br)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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